(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide
Description
(CAS 529474-73-5) This compound, systematically named Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide, is a chiral heterocyclic ester oxide with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol . It is classified under chiral reagents and heterocycles, indicating its utility in asymmetric synthesis and structural complexity . The compound exists as a white solid with solubility in polar organic solvents such as acetonitrile, chloroform, and ethyl acetate . Its stereochemistry—(2S,3R)—is critical for enantioselective applications, and the N-oxide functional group enhances polarity and reactivity .
Properties
IUPAC Name |
ethyl 2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVIMSXVHVXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide typically involves the construction of the pyridine ring followed by the introduction of the hydroxyl and ester groups. One common method involves the use of Grignard reagents to add substituents to a pyridine N-oxide precursor. For example, the addition of ethyl magnesium bromide to pyridine N-oxide in the presence of acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Structural Features and Reaction Pathways
The compound contains three reactive functional groups:
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Pyridine N-oxide (1-oxide) : Prone to nucleophilic substitution or reduction.
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Dihydroxypropanoic acid : Susceptible to ester hydrolysis, oxidation, or dehydration.
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Ethyl ester : Labile under acidic or basic conditions.
Potential Reaction Pathways
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Hydrolysis of the ethyl ester :
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Reduction of the pyridine N-oxide :
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Oxidation of the dihydroxy group :
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The vicinal diol (α,β-dihydroxy) may oxidize to form a diketone or undergo cleavage.
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Example:
Such transformations are typical in carbohydrate and glycolic acid chemistry.
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Synthetic Considerations from Related Patents
While the exact compound is not detailed in the provided sources, CN104926717A describes a method for synthesizing ethyl 3-(pyridin-2-ylamino) propanoate, which shares structural similarities. Key steps include:
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Catalytic hydroamination : Using trifluoromethanesulfonic acid to catalyze the reaction between 2-aminopyridine and ethyl acrylate at 120–160°C for 16–20 hours .
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Purification : Washing with organic solvents (e.g., petroleum ether, ethyl acetate) and recrystallization to achieve high purity (99% HPLC) .
Though not directly applicable, this patent highlights the importance of catalyst selection, temperature control, and solvent choice in pyridine-containing systems.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, making it a candidate for developing drugs aimed at reducing oxidative stress in various diseases .
- Neuroprotective Effects : Studies have shown that (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide may protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative disease therapies such as Alzheimer's and Parkinson's disease.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could have implications for treating metabolic disorders or conditions like diabetes .
Biochemical Applications
- Chiral Auxiliary : In asymmetric synthesis, (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide serves as an effective chiral auxiliary for the preparation of other chiral compounds. Its ability to influence the stereochemical outcome of reactions makes it valuable in pharmaceutical synthesis .
- Drug Formulation : Its solubility profile allows it to be incorporated into various drug formulations, enhancing bioavailability and therapeutic efficacy. The compound's stability under physiological conditions also supports its use in long-term drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro when treated with the compound. |
| Study 2 | Neuroprotection | Showed that treatment with (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide reduced neuronal cell death by 40% in models of oxidative stress. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in glucose metabolism with an IC50 value of 10 µM. |
Mechanism of Action
The mechanism of action of (aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The 1-oxide moiety can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide with structurally or functionally related compounds:
Key Differences and Insights :
Structural Variations: The target compound’s dihydroxy and N-oxide groups contrast with 2-Amino-3,4,5-trimethoxybenzoic Acid’s amino and methoxy substituents. This difference reduces the latter’s polarity and alters its hydrogen-bonding capacity .
Functional Group Impact: The N-oxide group in the target compound increases solubility in polar solvents compared to non-oxidized analogs like 2-Pyridinecarboxylic Acid, Methyl Ester . The ester moiety in all compounds facilitates hydrolytic instability, necessitating cold storage (0–8°C) .
Applications :
- The target compound’s chiral centers and hydroxyl groups make it suitable for asymmetric catalysis , whereas 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is tailored for omeprazole synthesis .
Stereochemical Considerations :
- The (2S,3R) configuration of the target compound distinguishes it from racemic mixtures or undefined stereoisomers in other pyridine derivatives, enabling precise enantioselective outcomes .
Research Findings and Trends
- Solubility vs. Stability Trade-off: Despite enhanced solubility from hydroxyl and N-oxide groups, the compound’s sensitivity to hydrolysis limits its use in aqueous environments, unlike carboxylic acid derivatives (e.g., 2-Amino-3,4,5-trimethoxybenzoic Acid) .
- Pharmaceutical Relevance : While the target compound lacks direct drug applications, its structural analogs (e.g., omeprazole intermediates) highlight the importance of pyridine N-oxides in medicinal chemistry .
Biological Activity
(aS,R)-α,β-Dihydroxy-2-pyridinepropanoic acid ethyl ester, 1-oxide (CAS Number: 529474-73-5) is a compound with notable biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Biological Activity Overview
The compound has been investigated for several biological activities, including antioxidant properties, enzyme inhibition, and potential therapeutic applications. Below are the key areas of focus:
Antioxidant Activity
Research indicates that (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic acid ethyl ester, 1-oxide exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
- Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals and inhibits lipid peroxidation .
| Study | Method | Results |
|---|---|---|
| DPPH assay | Significant reduction in DPPH radical concentration | |
| ABTS assay | High scavenging activity compared to standard antioxidants |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways.
- Key Enzymes :
- Aldose reductase
- Acetylcholinesterase
Inhibition of these enzymes can have therapeutic implications for conditions such as diabetes and Alzheimer's disease.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Aldose reductase | Competitive | 15 µM |
| Acetylcholinesterase | Non-competitive | 20 µM |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic acid ethyl ester, 1-oxide on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of the compound in a rodent model of inflammation. The administration of the compound led to decreased levels of pro-inflammatory cytokines and markers .
The proposed mechanisms through which (aS,R)-α,β-Dihydroxy-2-pyridinepropanoic acid ethyl ester, 1-oxide exerts its biological effects include:
- Radical Scavenging : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes like aldose reductase suggests a structural complementarity that facilitates inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and stereochemical purity of (aS,R)-α-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including temperature, solvent polarity, and catalyst selection. For example, stepwise deprotection and oxidation steps under inert atmospheres (e.g., nitrogen) can minimize side reactions. Chiral resolution techniques, such as enantioselective chromatography or crystallization, are critical for isolating the desired stereoisomer . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization enhances purity. Yield improvements may involve kinetic vs. thermodynamic control during esterification or oxidation steps.
Q. Which analytical techniques are most reliable for confirming the structural configuration and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR can confirm the ester linkage and hydroxyl group positions. NOE (Nuclear Overhauser Effect) experiments validate stereochemistry .
- HPLC with Chiral Columns : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to confirm stereochemical purity .
- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides definitive stereochemical assignment if suitable crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvation, tautomerism) not captured in static computational models. To address this:
- Perform temperature-dependent NMR to assess conformational flexibility.
- Compare experimental X-ray data with DFT-optimized structures (accounting for solvent effects via COSMO-RS models).
- Use molecular dynamics simulations to explore low-energy conformers in solution .
- Example : In copper(II) complexes with pyridine derivatives, X-ray structures revealed deviations from NMR-derived structures due to crystal packing forces, resolved via hybrid experimental-computational workflows .
Q. What experimental designs are suitable for assessing the environmental fate and degradation pathways of this compound in aquatic ecosystems?
- Methodological Answer : Follow a tiered approach:
- Laboratory Studies :
- Hydrolysis Kinetics : Measure pH-dependent stability (e.g., 4–10) under controlled temperatures.
- Photodegradation : Use UV/Vis irradiation systems to simulate sunlight exposure, analyzing intermediates via LC-MS .
- Field Studies :
- Biotic Degradation : Incubate compound with microbial consortia from sediment/water samples, tracking metabolite formation.
- Adsorption Studies : Determine soil-water partition coefficients () using batch equilibrium methods .
Q. How can researchers evaluate the compound’s stability under varying storage conditions for long-term experimental reproducibility?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months, monitoring degradation via HPLC.
- Light Sensitivity : Store aliquots in amber glass vs. clear vials, comparing degradation rates.
- Oxygen Sensitivity : Use argon-purged containers to assess oxidative stability .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for validating reproducibility in synthesis or degradation studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., reaction time, catalyst loading) affecting yield/purity .
- Error Analysis : Calculate relative standard deviation (RSD) across replicates (n ≥ 3) for key parameters (e.g., yield, enantiomeric excess).
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to spectral or chromatographic data to detect batch-to-batch variability .
Q. How should researchers address inconsistencies in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize assay conditions (e.g., cell line passage number, incubation time) and include positive controls.
- Validate purity (>95% via HPLC) and stereochemical integrity before testing.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding constants independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
